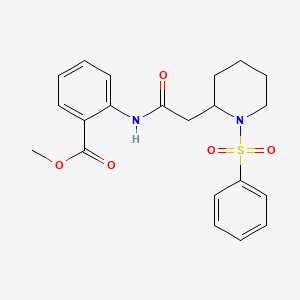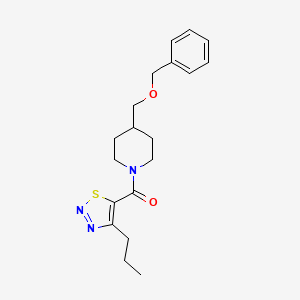![molecular formula C23H23NO5 B2474005 Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate CAS No. 133594-57-7](/img/structure/B2474005.png)
Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate is a chemical compound with the molecular formula C23H23NO5. It is often used as a building block in organic synthesis for the preparation of various biologically active compounds . This compound belongs to the dihydropyridine class and has potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of this compound involves a multistep synthetic route. Newly synthesized intermediates and the title compound are established through spectral and elemental analyses .科学的研究の応用
Syntheses and Reactions of Heterocyclic Compounds
- Research has explored the synthesis and reactions of related heterocyclic compounds, focusing on pyrrolopyrimidinones and pyrrolopyrimidine carboxylates. These studies have shed light on the methods for creating complex molecular structures with potential applications in medicinal chemistry and materials science (Abe, 1987).
Catalysis and Cycloaddition Reactions
- The compound has been implicated in studies involving catalyzed cycloaddition reactions, forming dihydropyridine and phthalazine derivatives. These reactions are significant for constructing complex molecules with high yields and selectivity, which is crucial for pharmaceutical synthesis and organic materials research (Liu et al., 2016).
Molecular Characterization and Theoretical Studies
- Detailed molecular characterization and theoretical studies on similar pyrrole derivatives have been conducted. These studies offer insights into the molecular geometry, vibrational modes, and electronic properties, contributing to the understanding of their chemical behavior and potential as non-linear optical materials (Singh, Rawat, & Sahu, 2014).
Oxidation Reactions and Synthetic Applications
- Investigations into the oxidation reactions of related pyrrole dicarboxylates have been performed. These studies highlight the synthetic utility of these compounds in generating a variety of oxidized products, which are important intermediates for further chemical transformations (Campaigne & Shutske, 1974).
Non-Linear Optical (NLO) Materials
- Some research has focused on the synthesis and characterization of pyrrole derivatives showing potential as non-linear optical materials. These findings are pivotal for the development of new materials for optical technologies, such as telecommunications and information processing (Singh et al., 2013).
作用機序
The mechanism of action for this compound would depend on its specific biological target. Given its dihydropyridine structure, it may interact with receptors, enzymes, or other cellular components. Molecular docking studies could provide insights into its binding modes and potential therapeutic targets .
Physical and Chemical Properties Analysis
Safety and Hazards
将来の方向性
Research on the biological activities, pharmacological potential, and optimization of derivatives based on the dihydropyridine scaffold could lead to the development of novel therapeutic agents. Further investigations into its anti-inflammatory, analgesic, and other pharmacological properties are warranted .
特性
IUPAC Name |
diethyl 1,3-dimethyl-6-oxo-2-phenylcyclohepta[c]pyrrole-5,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-5-28-22(26)19-12-17-14(3)24(16-10-8-7-9-11-16)15(4)18(17)13-20(21(19)25)23(27)29-6-2/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFKFRDFDCMCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2473926.png)
![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)
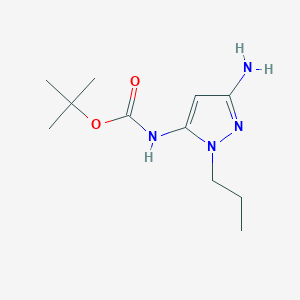
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate](/img/structure/B2473935.png)
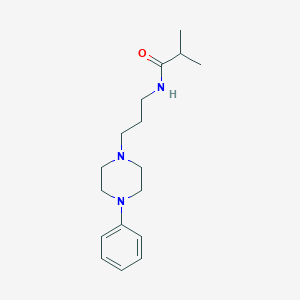
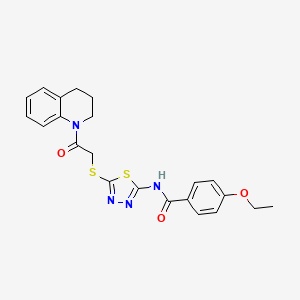
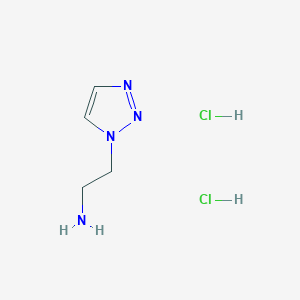

![[3-(Oxolan-3-yl)phenyl]methanol](/img/structure/B2473942.png)
